
6-Methoxy-5-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinolines, a class of compounds to which 6-Methoxy-5-methylquinoline belongs, can be synthesized using transition-metal mediated methods . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and applications . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the current literature.科学的研究の応用
Tubulin Polymerization Inhibitors
6-Methoxy-5-methylquinoline derivatives have been studied for their potential as tubulin polymerization inhibitors, which are crucial in cancer treatment due to their ability to disrupt microtubule formation, a critical process for cell division. For instance, compounds containing the 6-methoxyquinoline moiety have demonstrated significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating their potential as antitumor agents. These compounds have shown effectiveness in causing cell arrest in the G2/M phase and disrupting microtubule formation, competing mostly at the colchicine site on tubulin (Wang et al., 2014).
Antimalarial Activity
The chemical structure of this compound is closely related to that of primaquine, a well-known antimalarial drug. Research involving microorganisms has explored the metabolism of primaquine, leading to the isolation of metabolites that provide insights into the drug's pharmacological actions and potential modifications to enhance its efficacy and safety profile (Clark, Huford, & McChesney, 1981).
Antileishmanial Activity
Derivatives of this compound, such as lepidines, have demonstrated significant antileishmanial activity in models of Leishmania donovani, offering a promising avenue for developing new treatments for leishmaniasis, a disease caused by protozoan parasites (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
P-glycoprotein Inhibitors
Recent studies have also explored the use of 6-Methoxy-2-arylquinoline derivatives as potential P-glycoprotein (P-gp) inhibitors. These compounds are of interest for overcoming multidrug resistance in cancer, as P-gp is a key player in the efflux of drugs from cancer cells, leading to decreased drug efficacy. Certain derivatives have shown to inhibit the efflux of rhodamine 123, a substrate of P-gp, indicating their potential in enhancing the effectiveness of chemotherapeutic agents (Aboutorabzadeh et al., 2018).
Safety and Hazards
作用機序
Target of Action
It has been used as a precursor in the synthesis of various compounds, including inhibitors of bacterial dna gyrase and topoisomerase .
Mode of Action
In the case of its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase, they likely interfere with the supercoiling activity of these enzymes, thereby inhibiting bacterial dna replication .
Biochemical Pathways
Its derivatives that inhibit bacterial dna gyrase and topoisomerase would affect the dna replication pathway in bacteria .
Result of Action
Its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase would likely result in the inhibition of bacterial growth due to the disruption of dna replication .
特性
IUPAC Name |
6-methoxy-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFLMFGDFNUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

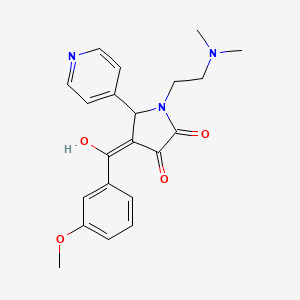
![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
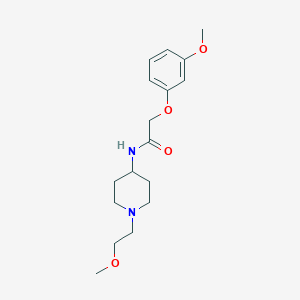
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
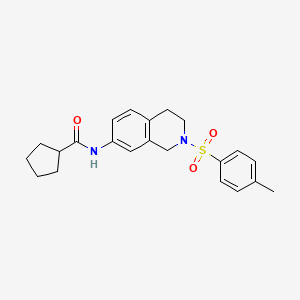
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
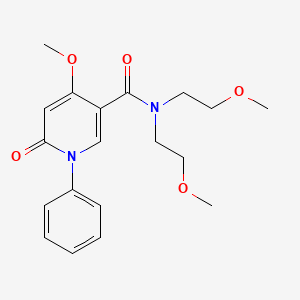
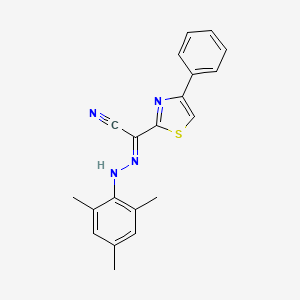
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)
